Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)
Description
Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) (hereafter referred to as Compound K) is a chiral binaphthalene-derived organometallic complex. Its structure features a partially hydrogenated biphenyl backbone with bulky tert-butyl substituents at the 3,3'-positions and potassium counterions at the deprotonated phenolic oxygens. The octahydro configuration reduces aromaticity, enhancing conformational rigidity, while the tert-butyl groups impose significant steric hindrance. These properties make it a promising candidate for asymmetric catalysis, particularly in enantioselective transformations where chiral environments are critical .
Properties
IUPAC Name |
dipotassium;3-tert-butyl-1-(3-tert-butyl-2-oxido-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMCCDFHGQYSN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3[O-])C(C)(C)C)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36K2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461491 | |
| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821793-28-6 | |
| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Potassium, a key component of this compound, is an essential nutrient that plays a critical role in maintaining cell function. It is often a key ingredient for intravenous fluids, given to patients in clinical settings for rehydration, nutrition, and replenishment of electrolytes.
Mode of Action
Potassium, in general, is known to play a crucial role in various physiological processes, including normal myocardial and neurological function. It is regulated over time by control of renal potassium excretion.
Pharmacokinetics
A mechanistic mathematical model has been developed to investigate the effect of renal impairment and mineralocorticoid receptor antagonists (mras) on plasma potassium levels. The model describes renal potassium filtration, reabsorption, and secretion along the nephron; potassium-aldosterone regulatory feedbacks; whole body potassium balance; and the pharmacologic effects of MRAs.
Result of Action
Both hypokalemia and hyperkalemia were positively associated with the risk of mortality in patients with cardiovascular disease (cvd). This suggests that maintaining potassium homeostasis is important for improving CVD management.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, renal function can impact plasma potassium levels. Declining renal function alone has a small effect on plasma potassium for GFR > 30 ml/min, but an increasing effect as GFR approaches end stage renal disease (GFR 15 ml/min). Furthermore, the effect of increasing potassium intake has minimal effect at normal GFRs but increasing effect on plasma potassium as GFR declines.
Biological Activity
Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) is a synthetic compound derived from the binaphthol family. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and materials science.
The compound is characterized by its unique binaphthalene structure which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 514.65 g/mol. It exists as a dipotassium salt, enhancing its solubility and reactivity in biological systems.
Antioxidant Properties
Research has indicated that compounds similar to potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) exhibit significant antioxidant activities. These activities are primarily attributed to the presence of bulky tert-butyl groups which stabilize radical intermediates and enhance the electron-donating ability of the molecule .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties against various bacterial strains. For instance, derivatives of binaphthol have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) may possess similar antimicrobial properties due to its structural characteristics .
Enzyme Inhibition
Studies have also explored the enzyme inhibition potential of related compounds. For example, certain derivatives have been reported to inhibit enzymes involved in oxidative stress pathways. This inhibition could be beneficial in therapeutic contexts where reducing oxidative damage is crucial .
Case Study 1: Antioxidant Efficacy
A study examined the antioxidant efficacy of various binaphthol derivatives in vitro. The results demonstrated that compounds with similar structures to potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) significantly reduced oxidative stress markers in cellular models. The mechanism was attributed to the scavenging of reactive oxygen species (ROS) and enhancing cellular antioxidant defenses .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of several binaphthol derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa, indicating promising antibacterial potential for potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) .
Data Table: Summary of Biological Activities
Scientific Research Applications
Catalysis
1.1 Chiral Catalysts
The compound serves as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals makes it suitable for catalyzing enantioselective reactions. For instance, BINOL derivatives have been extensively used in the synthesis of chiral compounds via metal-catalyzed reactions such as hydrogenation and cross-coupling reactions. The stereochemical properties of the BINOL framework allow for high enantioselectivity in these processes .
1.2 Organocatalysis
In organocatalysis, this compound can act as a bifunctional catalyst that facilitates reactions through both Lewis acid-base interactions and hydrogen bonding. Its application in the synthesis of complex organic molecules demonstrates its versatility and effectiveness in promoting reactions under mild conditions .
Materials Science
2.1 Organic Photovoltaics
Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) is being investigated for use in organic photovoltaic devices. Its structural characteristics contribute to favorable charge transport properties when incorporated into hole transport materials (HTMs). Studies have shown that HTMs based on BINOL derivatives exhibit improved efficiency and stability in perovskite solar cells .
2.2 Liquid Crystals
The compound has also been explored as a chiral dopant in liquid crystal displays (LCDs). The unique chirality of the BINOL structure allows for the manipulation of optical properties in cholesteric liquid crystals. This application is particularly valuable in enhancing the performance of display technologies by improving color purity and viewing angles .
Biological Applications
3.1 Antioxidant Activity
Research indicates that certain BINOL derivatives exhibit significant antioxidant properties by modulating oxidative stress pathways within biological systems. These compounds can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage . This activity underscores their potential as therapeutic agents in treating diseases associated with oxidative stress.
3.2 Drug Development
The structural motifs present in potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) have inspired the design of novel pharmaceuticals targeting various biological pathways. Its ability to interact with biomolecules suggests potential applications in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) (S)-3,3'-Di-tert-butyl-5,5',6,6'-Tetramethylbiphenyl-2,2'-Diol
This compound shares the tert-butyl substituents at the 3,3'-positions but differs in two key aspects:
- Substituents : Methyl groups at 5,5',6,6'-positions instead of hydrogenation (octahydro backbone).
- Rigidity: The non-hydrogenated biphenyl backbone retains aromaticity, leading to a planar structure with less conformational control compared to Compound K.
- Application : Primarily used as a chiral auxiliary in asymmetric synthesis, but its lower steric bulk reduces enantioselectivity in demanding catalytic reactions .
(b) Biphephos (6,6'-[(3,3'-Di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin))
A bisphosphite ligand widely employed in rhodium-catalyzed hydroformylation:
- Backbone : Similar di-tert-butyl biphenyl core but with methoxy groups and phosphite linkages.
- Electronic Effects : The electron-withdrawing phosphite groups enhance metal-ligand cooperativity, favoring high regioselectivity (e.g., linear:branched aldehyde ratio >20:1 in 1-butene hydroformylation).
- Performance : While Biphephos excels in hydroformylation, Compound K’s alkali metal coordination may suit alternative reaction mechanisms, such as base-mediated C–H silylation or enantioselective alkylations .
(c) Gossypol Derivatives (1,1′,6,6′,7,7′-Hexahydroxy-5,5′-diisopropyl-3,3′-dimethyl [2,2′-binaphthalene]-8,8′-dicarboxaldehyde)
Gossypol’s binaphthalene structure includes hydroxyl, isopropyl, and aldehyde groups:
- Functionality : The polar aldehyde and hydroxyl groups enable biological activity (e.g., inhibition of Bcl-2 proteins), contrasting with Compound K’s catalytic role.
- Steric Profile : Gossypol’s isopropyl and methyl groups provide moderate steric hindrance but lack the tert-butyl bulk critical for asymmetric induction in catalysis .
Electronic and Steric Properties
| Compound | Key Substituents | Backbone Saturation | Steric Bulk | Primary Application |
|---|---|---|---|---|
| Compound K | 3,3'-di-tert-butyl | Octahydro | High | Asymmetric catalysis |
| (S)-3,3'-Di-tert-butyl-5,5',6,6'-tetramethylbiphenyl-2,2'-diol | 3,3'-di-tert-butyl, 5,5',6,6'-tetramethyl | Non-saturated | Moderate | Chiral auxiliary |
| Biphephos | 3,3'-di-tert-butyl, 5,5'-dimethoxy | Non-saturated | High | Hydroformylation catalyst |
| Gossypol derivative | 5,5'-diisopropyl, 3,3'-dimethyl, aldehydes | Non-saturated | Moderate | Antiapoptotic inhibition |
- Steric Effects : Compound K’s tert-butyl groups create a rigid, chiral pocket ideal for substrate discrimination, surpassing gossypol derivatives and tetramethyl analogues.
Catalytic Performance in Asymmetric Reactions
- Enantioselective Indolylation : Compound K’s structural relative, (R)-3,3’-dibromo-octahydrobinaphthalene diol, achieves high enantiomeric excess (e.g., >95% ee) in Au(I)-catalyzed helicene synthesis. Compound K’s potassium counterion may enable similar performance in base-mediated reactions .
- Hydroformylation : While Biphephos achieves TOF values >1500 h⁻¹ in 1-butene hydroformylation, Compound K’s alkali metal coordination could facilitate complementary reactions, such as C–H functionalization, with comparable efficiency .
Research Findings and Data Tables
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Compound K | C₂₈H₃₄O₂K₂ (estimated) | ~556.8 (calc.) | Deprotonated bis(phenolate), tert-butyl |
| Biphephos | C₅₈H₆₄O₁₂P₂ | 1047.03 | Bisphosphite, tert-butyl |
| Gossypol acetic acid | C₃₀H₃₀O₈·C₂H₄O₂ | 578.62 | Aldehyde, hydroxyl, isopropyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
